Cas no 1223015-79-9 (Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate)

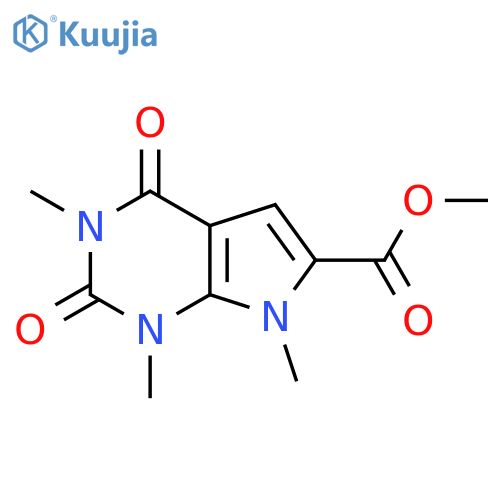

1223015-79-9 structure

商品名:Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate

CAS番号:1223015-79-9

MF:C11H13N3O4

メガワット:251.238622426987

MDL:MFCD16604793

CID:5054274

PubChem ID:47070706

Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

- methyl 1,3,7-trimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate

- Z847997708

- methyl 1,3,7-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

- Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate

-

- MDL: MFCD16604793

- インチ: 1S/C11H13N3O4/c1-12-7(10(16)18-4)5-6-8(12)13(2)11(17)14(3)9(6)15/h5H,1-4H3

- InChIKey: ZAXFQYBFPZWZJH-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C=C(C(=O)OC)N(C)C=2N(C)C(N1C)=O

計算された属性

- せいみつぶんしりょう: 251.09060590 g/mol

- どういたいしつりょう: 251.09060590 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- ぶんしりょう: 251.24

- トポロジー分子極性表面積: 71.8

Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B486755-50mg |

Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

1223015-79-9 | 50mg |

$ 250.00 | 2022-06-07 | ||

| Enamine | EN300-295480-2.5g |

methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

1223015-79-9 | 95% | 2.5g |

$2071.0 | 2023-09-06 | |

| Enamine | EN300-295480-5.0g |

methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

1223015-79-9 | 95% | 5.0g |

$3065.0 | 2023-02-27 | |

| TRC | B486755-10mg |

Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

1223015-79-9 | 10mg |

$ 70.00 | 2022-06-07 | ||

| Chemenu | CM474821-250mg |

methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

1223015-79-9 | 95%+ | 250mg |

$*** | 2023-04-03 | |

| Chemenu | CM474821-1g |

methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

1223015-79-9 | 95%+ | 1g |

$*** | 2023-04-03 | |

| Enamine | EN300-295480-5g |

methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

1223015-79-9 | 95% | 5g |

$3065.0 | 2023-09-06 | |

| Enamine | EN300-295480-10g |

methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

1223015-79-9 | 95% | 10g |

$4545.0 | 2023-09-06 | |

| Aaron | AR01B4P0-500mg |

methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

1223015-79-9 | 95% | 500mg |

$1158.00 | 2025-02-11 | |

| Aaron | AR01B4P0-2.5g |

methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |

1223015-79-9 | 95% | 2.5g |

$2873.00 | 2023-12-16 |

Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

1223015-79-9 (Methyl 1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo2,3-dpyrimidine-6-carboxylate) 関連製品

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬